LC-MS/MS Assay Validation for Therapeutic Drug Monitoring Using Midostaurin-d5
Midostaurin-d5 was utilized as the internal standard in the first validated LC-MS/MS assay for therapeutic drug monitoring of Midostaurin in human plasma from patients with advanced systemic mastocytosis [1]. The assay demonstrated high precision and accuracy across a calibration range of 75-2500 ng/mL [1].
| Evidence Dimension | Within-day and between-day precision (%RSD) |
|---|---|
| Target Compound Data | Within-day precision: 1.2–2.8%; Between-day precision: 1.2–6.9% |
| Comparator Or Baseline | Assay acceptance criteria for precision (typically ≤15% RSD for QC samples, ≤20% at LLOQ) |
| Quantified Difference | Precision values for the Midostaurin-d5-based assay are well within the standard bioanalytical acceptance limits of ≤15% RSD. |
| Conditions | Human plasma samples pre-treated with protein precipitation using methanol containing Midostaurin-d5; analysis by LC-MS/MS on a triple quadrupole mass spectrometer. |
Why This Matters
This demonstrates the essential and validated role of Midostaurin-d5 in achieving precise and accurate quantification of Midostaurin in clinical samples, a necessity for therapeutic drug monitoring (TDM) studies.
- [1] Bourget, P., Amin, A., Chandesris, M. O., Lortholary, O., & Hermine, O. (2014). Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis. Journal of Chromatography B, 944, 175-181. View Source
